molecular formula C19H17FN2O2 B12121181 Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate

Cat. No.: B12121181
M. Wt: 324.3 g/mol
InChI Key: AIMAVTIWMOGGNA-UHFFFAOYSA-N
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Description

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H17FN2O2 It is characterized by the presence of a quinoline ring system substituted with a fluorine atom and a methyl group, as well as an ethyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The quinoline ring system is synthesized through a series of reactions starting from aniline derivatives

    Coupling Reaction: The quinoline intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or ester derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of various derivatives, known for its local anesthetic properties.

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo compound with nonlinear optical properties.

    2,4-Disubstituted thiazoles: Compounds with a wide range of biological activities, including antibacterial and antifungal properties.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-7-14(8-6-13)22-16-10-11-21-18-12(2)4-9-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

AIMAVTIWMOGGNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)C

Origin of Product

United States

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